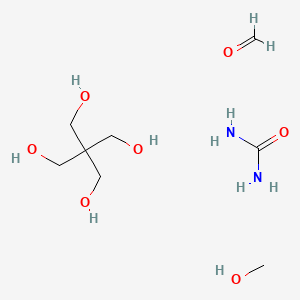
2,2-Bis(hydroxymethyl)propane-1,3-diol;formaldehyde;methanol;urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(hydroxymethyl)propane-1,3-diol, formaldehyde, methanol, and urea are compounds that are often used in various chemical processes and industrial applicationsIt is a polyol with four hydroxyl groups, making it a versatile compound in the synthesis of various polyfunctionalized products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentaerythritol is synthesized through a base-catalyzed multiple addition reaction between acetaldehyde and three equivalents of formaldehyde, followed by a Cannizzaro reaction with a fourth equivalent of formaldehyde. This process yields pentaerythritol and formate ion . The reaction conditions typically involve the use of a strong base such as sodium hydroxide and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, pentaerythritol is produced in large quantities using similar synthetic routes. The process involves the reaction of formaldehyde with acetaldehyde in the presence of a base catalyst. The reaction mixture is then subjected to purification steps to isolate the pentaerythritol. This compound is widely used in the production of alkyd resins, varnishes, and other industrial products .
Analyse Des Réactions Chimiques
Types of Reactions: Pentaerythritol undergoes various chemical reactions, including esterification, etherification, and oxidation. It is a quaternary alcohol, making it prone to esterification with organic acids to form esters . It can also undergo etherification reactions to form ethers.
Common Reagents and Conditions: Common reagents used in the reactions of pentaerythritol include organic acids, alcohols, and oxidizing agents. The reaction conditions vary depending on the desired product. For example, esterification reactions typically require the presence of an acid catalyst and elevated temperatures, while oxidation reactions may require the use of strong oxidizing agents such as potassium permanganate .
Major Products Formed: The major products formed from the reactions of pentaerythritol include esters, ethers, and oxidized derivatives. These products have various applications in the chemical industry, including the production of resins, plasticizers, and stabilizers .
Applications De Recherche Scientifique
Pentaerythritol has numerous scientific research applications due to its versatile chemical properties. In chemistry, it is used as a building block for the synthesis of polyfunctionalized compounds. In biology and medicine, pentaerythritol derivatives are explored for their potential use in drug delivery systems and as stabilizers for pharmaceuticals . In the industrial sector, pentaerythritol is used in the production of flame retardants, lubricants, and explosives .
Mécanisme D'action
The mechanism of action of pentaerythritol and its derivatives involves their ability to form stable complexes with various molecules. The hydroxyl groups in pentaerythritol allow it to participate in hydrogen bonding and other interactions, making it an effective stabilizer and building block for complex molecules . The molecular targets and pathways involved depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Pentaerythritol is unique due to its four hydroxyl groups, which provide multiple sites for chemical modification. Similar compounds include neopentane, neopentyl alcohol, and neopentyl glycol . These compounds share structural similarities with pentaerythritol but differ in the number and arrangement of hydroxyl groups. Pentaerythritol’s multiple hydroxyl groups make it more versatile in chemical synthesis and industrial applications .
List of Similar Compounds:- Neopentane
- Neopentyl alcohol
- Neopentyl glycol
- Trimethylolethane
- Orthocarbonic acid
Propriétés
Numéro CAS |
125302-11-6 |
|---|---|
Formule moléculaire |
C8H22N2O7 |
Poids moléculaire |
258.271 |
Nom IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;formaldehyde;methanol;urea |
InChI |
InChI=1S/C5H12O4.CH4N2O.CH4O.CH2O/c6-1-5(2-7,3-8)4-9;2-1(3)4;2*1-2/h6-9H,1-4H2;(H4,2,3,4);2H,1H3;1H2 |
Clé InChI |
NOYRXLLSAPANSX-UHFFFAOYSA-N |
SMILES |
CO.C=O.C(C(CO)(CO)CO)O.C(=O)(N)N |
Synonymes |
Urea, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, formaldehyde and methanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















